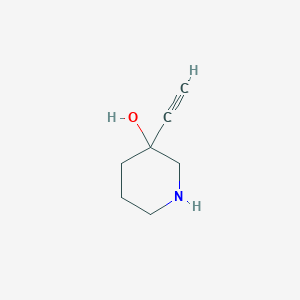

3-Ethynylpiperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-ethynylpiperidin-3-ol |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)4-3-5-8-6-7/h1,8-9H,3-6H2 |

InChI Key |

DBXPMYBFLSIFHQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CCCNC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylpiperidin-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpiperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring substituted with both a hydroxyl and an ethynyl group at the 3-position. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, known to impart favorable pharmacokinetic properties.[1] The addition of a hydroxyl group can enhance solubility and provide a key point for further chemical modification, while the ethynyl group offers a versatile handle for various chemical transformations, including click chemistry. This guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound.

Chemical Properties and Structure

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1485273-11-7 | [2] |

| Molecular Formula | C₇H₁₁NO | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Physical State | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |

| Solubility | Not explicitly stated, expected to have some solubility in water and polar organic solvents | Inferred from structural features |

| pKa | Not explicitly stated | N/A |

| Melting Point | Not explicitly stated | N/A |

| Boiling Point | Not explicitly stated | N/A |

Structural Elucidation

The structure of this compound is characterized by a saturated six-membered nitrogen-containing ring (piperidine). Key structural features include:

-

Piperidine Ring: A core heterocyclic scaffold.

-

Tertiary Alcohol: A hydroxyl group attached to a tertiary carbon (C3).

-

Terminal Alkyne: An ethynyl group (-C≡CH) also attached to C3.

-

Chiral Center: The C3 carbon is a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.

Spectroscopic data for the hydrochloride salt of this compound is available, which can be used to confirm its structure. For instance, ¹H NMR spectroscopy would show characteristic signals for the piperidine ring protons and the acetylenic proton.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed synthetic route would involve the nucleophilic addition of an acetylide anion to a suitable piperidone precursor. A likely synthetic strategy is outlined below.

Proposed Synthetic Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Protection of the Piperidine Nitrogen: 3-Piperidone is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions involving the secondary amine. This is typically achieved by reacting 3-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

-

Ethynylation: The protected N-Boc-3-piperidone is then reacted with a source of the acetylide anion. A common method is the use of lithium acetylide, which can be generated in situ from acetylene gas and an organolithium reagent like n-butyllithium. This reaction is a nucleophilic addition to the ketone, forming the tertiary alcohol.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for example, by treatment with hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

Biological Activity

There is limited publicly available information on the specific biological activities of this compound. However, the piperidine scaffold is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including those targeting the central nervous system.[1]

A study on related compounds, such as bis[1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine) dihydrochloride, has shown potential immunostimulating activity.[3] This suggests that ethynyl-substituted piperidine derivatives may have interesting pharmacological profiles worth investigating. The structural similarity of this compound to other bioactive molecules indicates its potential as a building block for the synthesis of novel therapeutic agents. Further screening and biological evaluation are necessary to elucidate its specific activities and potential signaling pathway interactions.

Due to the lack of specific data on the biological targets and signaling pathways of this compound, a corresponding diagram cannot be generated at this time.

Conclusion

This compound is a chiral, trifunctional molecule with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and biological properties are not yet fully available, its structural features suggest it is a valuable building block for the development of novel compounds with potential therapeutic applications. The proposed synthetic route via ethynylation of a protected 3-piperidone offers a viable method for its preparation. Further research into the biological activities of this compound is warranted to fully explore its potential in drug discovery and development. warranted to fully explore its potential in drug discovery and development.

References

Spectroscopic and Structural Analysis of 3-Ethynylpiperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Ethynylpiperidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a summary of expected spectroscopic characteristics based on the analysis of related structures. The experimental protocols described are generalized standard procedures for the techniques discussed.

Chemical Structure and Properties

This compound is a derivative of piperidine featuring both a hydroxyl and an ethynyl group at the 3-position. These functional groups are key determinants of its chemical reactivity and spectroscopic behavior. The hydrochloride salt is often used to improve the compound's stability and solubility.

Molecular Formula: C₇H₁₁NO Molecular Weight: 125.17 g/mol Molecular Formula (HCl salt): C₇H₁₂ClNO Molecular Weight (HCl salt): 161.63 g/mol

The Enigmatic Profile of 3-Ethynylpiperidin-3-ol: A Landscape of Unexplored Potential in Biological Systems

Despite its availability as a research chemical, 3-Ethynylpiperidin-3-ol remains a molecule of uncharted territory within the scientific literature. A comprehensive review reveals a significant absence of published studies detailing its specific mechanism of action, biological targets, and quantitative pharmacological data. This lack of specific information precludes the creation of an in-depth technical guide with detailed experimental protocols and signaling pathways directly pertaining to this compound.

While direct evidence is wanting, the structural motifs of this compound—a piperidine ring substituted with both an ethynyl group and a hydroxyl group at the 3-position—place it within a class of compounds of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous approved drugs and investigational agents.[1][2][3][4][5]

This report, therefore, aims to provide a broader context for the potential biological significance of this compound by examining the known pharmacology of related piperidine derivatives and the potential influence of its key functional groups.

The Piperidine Scaffold: A Foundation for Diverse Biological Activity

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of therapeutics targeting a wide array of biological systems.[2][3][4] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to:

-

Central Nervous System (CNS) Modulation: Piperidine-containing compounds are prevalent in drugs targeting CNS disorders, acting as analgesics, antipsychotics, and agents for Alzheimer's disease.[1][4]

-

Oncology: Numerous piperidine derivatives have been investigated as potential anti-cancer agents.[1][6]

-

Anti-inflammatory and Antimicrobial Activity: The piperidine scaffold has been incorporated into molecules exhibiting anti-inflammatory and antimicrobial properties.[1][5]

The versatility of the piperidine ring stems from its ability to be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Structure-Activity Relationships: Potential Contributions of the Ethynyl and Hydroxyl Groups

The specific substitutions on the piperidine ring of this compound—an ethynyl group and a hydroxyl group at the same carbon—are anticipated to profoundly influence its biological profile.

The Ethynyl Group: A Versatile Modulator

The ethynyl group is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions with biological macromolecules. In drug design, the incorporation of an ethynyl group can:

-

Enhance Binding Affinity: The linear geometry of the ethynyl group can allow it to access and interact with specific pockets within a protein's binding site.

-

Modulate Metabolic Stability: The presence of an ethynyl group can influence the metabolic fate of a molecule, potentially blocking sites of oxidation.

-

Serve as a Reactive Handle: The terminal alkyne can be utilized in "click chemistry" reactions for bioconjugation or the synthesis of more complex derivatives.

The Tertiary Hydroxyl Group: A Key Interaction Point

The tertiary hydroxyl group at the 3-position introduces polarity and the capacity for hydrogen bonding. This functional group can:

-

Form Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a target protein.

-

Influence Solubility: The polarity of the hydroxyl group can impact the aqueous solubility of the molecule, a critical parameter for drug development.

-

Impact Conformation: The presence of a hydroxyl group can influence the preferred conformation of the piperidine ring, which in turn can affect its interaction with biological targets.

The combination of both an ethynyl and a hydroxyl group at the same position creates a unique stereoelectronic environment that could lead to novel pharmacological activities.

Future Directions: Unlocking the Potential of this compound

The absence of data on this compound presents a clear opportunity for investigation. Future research efforts could focus on:

-

Target Identification: Employing screening assays against a broad range of biological targets to identify potential protein binding partners.

-

In vitro and In vivo Characterization: Conducting cellular and animal studies to elucidate the pharmacological effects of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the contributions of the piperidine ring, the ethynyl group, and the hydroxyl group to its biological activity.

A Hypothetical Experimental Workflow

While no specific experimental protocols for this compound exist, a general workflow for its initial characterization could be conceptualized.

Figure 1. A generalized workflow for the pharmacological evaluation of a novel small molecule like this compound.

References

3-Ethynylpiperidin-3-ol and its Analogs: A Technical Review of Synthesis and Potential Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-Ethynylpiperidin-3-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural resemblance to known bioactive molecules. However, a comprehensive review of the scientific literature reveals a notable scarcity of published data specifically on this compound. This technical guide, therefore, provides a detailed overview of the plausible synthetic routes to this compound based on established chemical principles for analogous structures. Furthermore, it explores the potential biological activities of this compound by examining structurally related analogs, particularly in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. This document aims to serve as a foundational resource for researchers interested in the synthesis and pharmacological evaluation of this compound and its derivatives.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The introduction of an ethynyl group and a hydroxyl group at the 3-position of the piperidine ring, as in this compound, offers a unique combination of rigidity and functionality. The ethynyl moiety can participate in various chemical transformations and may act as a pharmacophore, while the tertiary alcohol can influence solubility and hydrogen bonding interactions. Despite its potential, this compound remains largely unexplored in the public domain. This guide will synthesize available information on related compounds to provide a predictive framework for its synthesis and biological evaluation.

Synthesis of this compound and Analogs

While no specific literature detailing the synthesis of this compound (CAS 1485273-11-7) is publicly available, a general and highly plausible synthetic strategy involves the nucleophilic addition of a metal acetylide to a suitable N-protected 3-piperidone precursor. This approach is a standard method for the formation of propargyl alcohols.

General Synthetic Approach: Nucleophilic Addition of Acetylides

The most logical and widely used method for the synthesis of 3-ethynyl-3-hydroxypiperidines is the alkynylation of a 3-piperidone. This reaction typically involves the deprotonation of a terminal alkyne with a strong base to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidinone.

Key Steps:

-

N-Protection of Piperidine: The piperidine nitrogen is typically protected to prevent side reactions and improve handling. Common protecting groups (PG) include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

-

Oxidation to 3-Piperidone: The N-protected piperidin-3-ol can be oxidized to the corresponding N-protected 3-piperidone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation.

-

Formation of Metal Acetylide: A terminal alkyne, such as acetylene or a protected derivative like trimethylsilylacetylene, is treated with a strong base (e.g., n-butyllithium, lithium diisopropylamide) to generate the corresponding lithium or other metal acetylide.

-

Nucleophilic Addition: The metal acetylide is then reacted with the N-protected 3-piperidone. The acetylide attacks the carbonyl carbon, and subsequent workup with a proton source yields the N-protected this compound.

-

N-Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final product, this compound.

Experimental Protocols for Analogous Syntheses

While a specific protocol for this compound is not available, the following represents a generalized procedure based on the synthesis of similar propargyl alcohols from ketones.

Example Protocol: Synthesis of N-Boc-3-ethynylpiperidin-3-ol

-

Step 1: Synthesis of N-Boc-3-piperidone. To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-piperidone.

-

Step 2: Ethynylation of N-Boc-3-piperidone. To a solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 30 minutes. A solution of N-Boc-3-piperidone (1 equivalent) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then desilylated by treatment with a fluoride source (e.g., tetrabutylammonium fluoride in THF) or potassium carbonate in methanol to yield N-Boc-3-ethynylpiperidin-3-ol. Purification is typically achieved by column chromatography.

-

Step 3: Deprotection of N-Boc-3-ethynylpiperidin-3-ol. N-Boc-3-ethynylpiperidin-3-ol is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride.

Potential Biological Activity and Analogs

The biological activity of this compound has not been reported. However, the structural motif of a piperidine ring with substituents at the 3-position is present in compounds with a range of biological activities. Of particular interest is the potential for this compound and its analogs to act as NMDA receptor antagonists.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a variety of neurological disorders.

A study on subtype-selective NMDA receptor antagonists identified a benzylpiperidine analog with an acetylenic linker, 5-(3-[4-(4-fluorobenzyl)-piperidin-1-yl]-prop-1-ynyl)-1,3-dihydrobenzimidazol-2-one, as a potent inhibitor of the NR1A/2B receptor subtype with an IC50 of 3 nM.[1] This finding suggests that the combination of a piperidine ring and an ethynyl group can be a key pharmacophoric element for NMDA receptor antagonism. The 3-hydroxyl group in this compound could further modulate binding affinity and selectivity through hydrogen bonding interactions within the receptor binding pocket.

Data on Biologically Active Analogs

Due to the lack of direct data, the following table summarizes the biological activity of a structurally related compound that highlights the potential of the alkynylpiperidine scaffold.

| Compound Name | Structure | Biological Target | Activity (IC50) | Reference |

| 5-(3-[4-(4-fluorobenzyl)-piperidin-1-yl]-prop-1-ynyl)-1,3-dihydrobenzimidazol-2-one | Image of the chemical structure | NMDA Receptor (NR1A/2B) | 3 nM | [1] |

Visualizations

Synthetic Workflow

Caption: Plausible synthetic route to this compound.

NMDA Receptor Signaling Pathway

Caption: Hypothetical antagonism of the NMDA receptor by this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule. Based on established synthetic methodologies for structurally similar compounds, its synthesis is readily achievable through the alkynylation of an N-protected 3-piperidone. The biological activity of analogous alkynylpiperidine derivatives, particularly as potent NMDA receptor antagonists, provides a strong rationale for the pharmacological investigation of this compound and its analogs.

Future research should focus on the following areas:

-

Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound and the full characterization of the compound.

-

In Vitro Pharmacological Profiling: Screening of this compound and a library of its analogs against a panel of receptors, with an initial focus on NMDA receptors.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ring, the ethynyl group, and the hydroxyl group to understand the structural requirements for biological activity.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in animal models of neurological disorders where NMDA receptor modulation is a therapeutic strategy.

This technical guide provides a starting point for researchers to delve into the chemistry and potential pharmacology of this compound, a compound that warrants further investigation for its potential as a novel therapeutic agent.

References

Unveiling 3-Ethynylpiperidin-3-ol: A Journey from Obscurity to a Potential Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidin-3-ol, a seemingly simple heterocyclic compound, holds significant potential as a versatile building block in medicinal chemistry. Its rigid piperidine core, coupled with the reactive ethynyl group, offers a unique three-dimensional scaffold for the synthesis of novel therapeutics. This technical guide delves into the elusive history of this compound, charting its probable synthetic origins through the lens of fundamental organic reactions and exploring its developmental trajectory as inferred from the synthesis of related piperidine derivatives. While a singular "discovery" paper remains uncited in mainstream literature, this document pieces together the logical synthetic pathways and historical context that underpin its existence and growing importance.

Introduction: The Enigmatic Origins

The discovery of this compound is not marked by a single, seminal publication. Instead, its emergence is likely rooted in the broader exploration of piperidine chemistry and the application of established synthetic methodologies. The core structure, a 3-hydroxypiperidine, has been a known entity for decades, with its synthesis from 3-hydroxypyridine being a well-trodden path. The key transformation, the addition of an ethynyl group at the 3-position, points towards a classic and powerful reaction in organic chemistry: the Favorskii reaction.

The Cornerstone of Synthesis: The Favorskii Reaction

The most probable and historically logical route to this compound is through the ethynylation of a 3-piperidone precursor. This transformation is a classic example of the Favorskii reaction , which involves the nucleophilic addition of an acetylide to a ketone or aldehyde.

The general workflow for this synthesis can be visualized as follows:

The Therapeutic Potential of 3-Ethynylpiperidin-3-ol and its Analogs: A Technical Guide for Drug Development Professionals

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets. Within this class, molecules functionalized with an ethynyl group, such as 3-Ethynylpiperidin-3-ol, represent a promising but underexplored chemical space for the development of novel therapeutics. The rigid, linear geometry of the ethynyl group can serve as a valuable pharmacophore, providing specific directional interactions within protein binding pockets. This technical guide consolidates the current, albeit limited, understanding of this compound and its structural analogs, with a primary focus on their potential applications in neurodegenerative disorders, particularly Alzheimer's disease.

Core Structure and Therapeutic Rationale

The core structure of this compound combines the saturated heterocycle of piperidine with a tertiary alcohol and a terminal alkyne. This unique combination of functional groups offers several advantages in drug design:

-

3D-Scaffold: The piperidine ring provides a non-planar, three-dimensional structure that can improve target specificity and reduce off-target effects compared to flat aromatic systems.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

-

Directional Interactions: The ethynyl group provides a rigid linker and can participate in various non-covalent interactions, including π-stacking and halogen bonding (with appropriate substitution on the target).

-

Metabolic Stability: The piperidine ring is often associated with improved metabolic stability and pharmacokinetic properties.

While direct therapeutic applications of this compound are not yet extensively documented in publicly available literature, research into structurally related ethynylpiperidine derivatives has provided significant insights into their potential. A notable example is the investigation of 4-(arylethynyl)piperidine derivatives as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.

Therapeutic Target: O-GlcNAcase (OGA) in Alzheimer's Disease

O-GlcNAcase is a key enzyme in the O-GlcNAcylation signaling pathway, which involves the dynamic addition and removal of O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues of nuclear and cytoplasmic proteins. Dysregulation of this pathway has been linked to several neurodegenerative diseases, including Alzheimer's.

In the context of Alzheimer's disease, the hyperphosphorylation of the tau protein is a central pathological hallmark, leading to the formation of neurofibrillary tangles and subsequent neuronal death. O-GlcNAcylation and phosphorylation have a reciprocal relationship on many proteins, including tau. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation. Therefore, inhibiting OGA, the enzyme responsible for removing O-GlcNAc, presents a promising therapeutic strategy to increase tau O-GlcNAcylation and thereby decrease its pathological hyperphosphorylation.

dot

Quantitative Data: 4-(Arylethynyl)piperidine Derivatives as OGA Inhibitors

A study on 4-(arylethynyl)piperidine derivatives has yielded promising candidates for the treatment of Alzheimer's disease. The following table summarizes the in vitro and in vivo data for a lead compound, herein referred to as Compound 81 .[1]

| Parameter | Value |

| Enzymatic Inhibition (IC50) | 4.93 ± 2.05 nM |

| Cellular Potency (EC50 in PC12 cells) | 7.47 ± 3.96 nM |

| In Vivo Efficacy (APP/PS1 mice) | Ameliorated cognitive impairment at 100 mg/kg |

Experimental Protocols

Synthesis of 4-(Arylethynyl)piperidine Derivatives (General Scheme)

The synthesis of the 4-(arylethynyl)piperidine core generally involves a Sonogashira coupling reaction between a protected 4-ethynylpiperidine and an appropriate aryl halide. Subsequent deprotection and functionalization of the piperidine nitrogen lead to the final compounds.

dot

Detailed Protocol for Sonogashira Coupling:

-

To a solution of the protected 4-ethynylpiperidine (1.0 eq) and the aryl halide (1.1 eq) in a suitable solvent (e.g., a mixture of THF and water) in a reaction vessel, add a palladium catalyst (e.g., Pd(PPh3)4, ~0.05 eq) and a copper(I) co-catalyst (e.g., CuI, ~0.1 eq).

-

Add a base (e.g., triethylamine or diisopropylamine, ~2-3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected 4-(arylethynyl)piperidine intermediate.

In Vitro OGA Inhibition Assay

The inhibitory activity of the synthesized compounds against OGA is typically determined using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG).

-

Prepare a solution of recombinant human OGA in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the OGA solution, the test compound dilution, and the assay buffer.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a high-pH stop solution (e.g., glycine-NaOH buffer).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~445 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular O-GlcNAcylation Assay

The ability of the compounds to increase O-GlcNAc levels in a cellular context can be assessed in a relevant cell line, such as PC12 or SH-SY5Y cells.

-

Plate the cells in a suitable culture dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for O-GlcNAcylated proteins and a loading control antibody (e.g., β-actin).

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the O-GlcNAc signal to the loading control.

-

Determine the EC50 value, the concentration at which 50% of the maximal increase in O-GlcNAcylation is observed.

Future Directions and Conclusion

The preliminary data on 4-(arylethynyl)piperidine derivatives as OGA inhibitors for Alzheimer's disease highlights the therapeutic potential of the ethynylpiperidine scaffold. While direct evidence for the therapeutic applications of this compound is currently lacking, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive molecules.

Future research in this area should focus on:

-

Synthesis and screening of this compound derivatives: A library of analogs with diverse substitutions on the piperidine nitrogen and modifications of the ethynyl group should be synthesized and screened against a panel of neurological targets.

-

Exploration of other therapeutic areas: The analgesic, anesthetic, and antibacterial activities observed in related N-alkoxyalkyl-4-alkynyl-4-hydroxypiperidine derivatives suggest that the therapeutic potential of this scaffold may extend beyond neurodegenerative diseases.

-

Pharmacokinetic and toxicological profiling: Lead compounds should be subjected to comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties.

References

The Strategic Utility of 3-Ethynylpiperidin-3-ol as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a secondary amine, a tertiary alcohol, and a terminal alkyne, provides a scaffold ripe for diverse chemical modifications. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor in the development of targeted therapeutics, such as Janus Kinase (JAK) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its practical application in the laboratory.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The incorporation of a reactive ethynyl group at the 3-position, along with a hydroxyl group, in this compound creates a highly valuable and versatile intermediate. The terminal alkyne allows for a variety of coupling reactions, most notably Sonogashira couplings and copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), commonly known as "Click chemistry". These reactions enable the straightforward introduction of diverse molecular fragments, facilitating the rapid generation of compound libraries for drug discovery. This guide will delve into the synthetic pathways to access this precursor and explore its subsequent transformations into molecules of therapeutic interest.

Synthesis of this compound Precursors

The synthesis of this compound typically begins with the preparation of a suitable N-protected piperidone precursor, most commonly N-Boc-3-piperidone.

Synthesis of N-Boc-3-Piperidone

Several synthetic routes to N-Boc-3-piperidone have been reported, often starting from 3-hydroxypyridine. A common approach involves the following sequence:

-

N-Benzylation of 3-Hydroxypyridine: Reaction of 3-hydroxypyridine with benzyl bromide in an organic solvent yields the N-benzyl-3-hydroxypyridinium salt.

-

Reduction to N-Benzyl-3-hydroxypiperidine: The pyridinium salt is then reduced, typically using a reducing agent like sodium borohydride, to afford N-benzyl-3-hydroxypiperidine.

-

Boc Protection and Debenzylation: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is often followed by a debenzylation step, for example, through catalytic hydrogenation, to yield N-Boc-3-hydroxypiperidine.

-

Oxidation to N-Boc-3-piperidone: The final step involves the oxidation of the secondary alcohol to a ketone. A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride.

Table 1: Summary of a Typical Synthesis of N-Boc-3-piperidone

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| 1 & 2 | 3-Hydroxypyridine, Benzyl Bromide, Sodium Borohydride | Ethanol, 0°C to room temperature | N-Benzyl-3-hydroxypiperidine | ~90 | - | [1] |

| 3 | N-Benzyl-3-hydroxypiperidine, Di-tert-butyl dicarbonate | Palladium on carbon, H₂, Methanol | N-Boc-3-hydroxypiperidine | 79 | - | [1] |

| 4 | N-Boc-3-hydroxypiperidine | DMSO, Oxalyl chloride, Triethylamine, Dichloromethane, -30°C to room temperature | N-Boc-3-piperidone | 75 | >98 | [1] |

Ethynylation of N-Boc-3-piperidone to form N-Boc-3-ethynylpiperidin-3-ol

The crucial step of introducing the ethynyl group is achieved through the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-piperidone. Common reagents for this transformation include ethynylmagnesium bromide or lithium acetylide.

Experimental Protocol: Ethynylation using Ethynylmagnesium Bromide

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), a solution of ethynylmagnesium bromide (typically 0.5 M in THF, 1.5-2.0 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material. Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-Boc-3-ethynylpiperidin-3-ol.

Table 2: Representative Yield for Ethynylation of N-Boc-3-piperidone

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| N-Boc-3-piperidone | Ethynylmagnesium Bromide | THF | N-Boc-3-ethynylpiperidin-3-ol | 70-85 | General Procedure |

Key Reactions of this compound

The terminal alkyne of this compound is the primary site for further functionalization, enabling the construction of more complex molecules.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] This reaction allows for the direct attachment of various aromatic and heteroaromatic systems to the piperidine scaffold.

Experimental Protocol: General Sonogashira Coupling

To a solution of N-Boc-3-ethynylpiperidin-3-ol (1.0 eq), an aryl halide (e.g., aryl iodide or bromide, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq) in a suitable solvent (e.g., THF or DMF) is added a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperatures until the reaction is complete (monitored by TLC or LC-MS). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired coupled product.

Diagram of Sonogashira Coupling Workflow

Caption: Workflow for a typical Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry, specifically the CuAAC reaction, provides an efficient and highly regioselective method for the formation of a 1,2,3-triazole ring by reacting a terminal alkyne with an azide.[3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Experimental Protocol: General CuAAC Reaction

To a solution of N-Boc-3-ethynylpiperidin-3-ol (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O or DMF), a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give the corresponding triazole derivative.

Diagram of Click Chemistry Workflow

References

An Overview of 3-Ethynylpiperidin-3-ol: Chemical Identity and Characteristics

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental chemical information for 3-Ethynylpiperidin-3-ol, a heterocyclic organic compound. Due to the limited availability of comprehensive public data, this guide focuses on its chemical identifiers and basic properties.

Core Chemical Data

The foundational information for this compound is its unique Chemical Abstracts Service (CAS) number and its molecular formula, which are crucial for identification and sourcing in a research and development context.

| Identifier | Value |

| CAS Number | 1485273-11-7[1] |

| Molecular Formula | C7H11NO[1] |

| Molecular Weight | 125.17 g/mol [1] |

| SMILES Code | OC1(C#C)CNCCC1[1] |

While in-depth experimental protocols, biological activity, and signaling pathway involvement for this compound are not extensively documented in publicly accessible literature, the following diagram illustrates the fundamental relationship between its nomenclature and core chemical identifiers.

References

Navigating the Physicochemical Landscape of 3-Ethynylpiperidin-3-ol: A Technical Guide to Solubility and Stability

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethynylpiperidin-3-ol, focusing on its solubility and stability in various solvent systems. In the dynamic landscape of pharmaceutical development, a thorough understanding of a compound's behavior in different environments is paramount for formulation, storage, and ensuring therapeutic efficacy. This document outlines standard methodologies for characterizing these critical attributes and presents illustrative data based on analogous compounds to guide research and development efforts.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Understanding the solubility of this compound in a range of solvents is essential for developing suitable formulations for preclinical and clinical studies.

Predicted Solubility Characteristics

Based on its chemical structure, this compound possesses both hydrophilic and lipophilic characteristics. The piperidine ring and the hydroxyl group can engage in hydrogen bonding, suggesting potential solubility in polar solvents. The ethynyl group and the carbon backbone contribute to its non-polar character, which may allow for solubility in certain organic solvents. The parent compound, piperidine, is highly soluble in water and a variety of organic solvents, including alcohols and ethers.[2][3]

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a selection of common pharmaceutical solvents at ambient temperature. This data is for illustrative purposes and should be experimentally verified.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | > 100 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | > 100 |

| Ethanol | Polar Protic | > 100 |

| Methanol | Polar Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Non-polar | 10 - 50 |

| Hexane | Non-polar | < 1 |

Stability Profile

Evaluating the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[4][5] The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Predicted Stability Characteristics

The this compound molecule contains a tertiary alcohol. Tertiary alcohols are generally more stable than primary and secondary alcohols towards oxidation.[6][7] However, they can be more reactive under acidic conditions.[8] The ethynyl group may also be susceptible to certain chemical reactions.

Illustrative Stability Data (Accelerated Conditions)

The table below presents a hypothetical summary of the stability of this compound after 6 months under accelerated stability conditions, as per ICH guidelines.[5] The data is illustrative and assumes a starting purity of 99.5%.

| Condition | Purity (%) | Major Degradant (%) |

| 40°C / 75% RH (ICH Accelerated) | 98.2 | 1.1 |

| 25°C / 60% RH (ICH Long-term) | 99.1 | 0.3 |

| Photostability (ICH Option 2) | 98.8 | 0.9 |

| pH 2 (Aqueous Solution, 25°C) | 95.5 | 4.2 |

| pH 7.4 (Aqueous Solution, 25°C) | 99.0 | 0.4 |

| pH 10 (Aqueous Solution, 25°C) | 98.7 | 0.8 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[9]

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial.

-

Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Thermodynamic Solubility Workflow

Stability Testing Protocol (ICH Guidelines)

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.[4][10]

Protocol:

-

Prepare multiple samples of this compound in the desired packaging.

-

Place the samples in stability chambers under controlled conditions as specified by ICH guidelines (e.g., 40°C/75% RH for accelerated stability).[5]

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from the chambers.

-

Analyze the samples for purity, potency, and the presence of any degradation products using a stability-indicating analytical method (e.g., UPLC-MS).

-

Evaluate physical properties such as appearance and dissolution.

ICH Stability Testing Workflow

Signaling Pathways and Logical Relationships

While this compound is a small molecule, understanding its potential interactions is key. The following diagram illustrates a hypothetical decision-making process for formulation development based on solubility and stability data.

Formulation Decision Pathway

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely published, the principles and methodologies outlined here, derived from established pharmaceutical science, offer a robust starting point for any research and development program. Rigorous experimental determination of these parameters is a critical next step to enable successful formulation and clinical advancement.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. PIPERIDINE - Ataman Kimya [atamanchemicals.com]

- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. organic chemistry - How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. snscourseware.org [snscourseware.org]

Methodological & Application

Application Notes and Protocols for the Use of 3-Ethynylpiperidin-3-ol in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and selective, with applications spanning medicinal chemistry, drug discovery, and material science. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is prized for its reliability, broad functional group tolerance, and biocompatibility.

The 1,2,3-triazole ring formed is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of a molecule. In drug development, click chemistry is employed for lead discovery and optimization, bioconjugation, and the synthesis of diverse compound libraries.

3-Ethynylpiperidin-3-ol is a versatile building block that incorporates a terminal alkyne, making it a suitable substrate for CuAAC reactions. The piperidine moiety is a common scaffold in many pharmaceuticals, and its combination with the triazole ring via click chemistry offers a straightforward strategy for the synthesis of novel compounds with potential therapeutic applications.

Note: While the following application notes and protocols are based on established principles of click chemistry, specific experimental data and optimized conditions for reactions involving this compound are not widely available in the reviewed literature. Therefore, the provided protocols should be considered as general guidelines and may require optimization for specific applications.

Applications in Medicinal Chemistry and Drug Discovery

The use of this compound in click chemistry opens avenues for the synthesis of a diverse range of molecular architectures with potential applications in various therapeutic areas. The resulting triazolyl-piperidin-3-ol derivatives can be explored for a multitude of biological activities.

-

Lead Generation and Optimization: By reacting this compound with a library of diverse azides, a multitude of novel compounds can be rapidly synthesized and screened for biological activity. The piperidine and triazole moieties can serve as key pharmacophoric elements.

-

Bioconjugation: The alkyne handle on this compound allows for its conjugation to biomolecules (e.g., peptides, proteins, nucleic acids) that have been functionalized with an azide group. This can be utilized for targeted drug delivery, in-vivo imaging, and studying biological processes.

-

Synthesis of Complex Molecules: The triazole linkage formed is highly stable, making it an ideal connector for constructing more complex molecules and scaffolds for drug discovery.

Experimental Protocols

The following are general protocols for performing a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound. These should be adapted and optimized for the specific azide being used.

Protocol 1: General Synthesis of a 1,4-disubstituted 1,2,3-triazole

This protocol describes a typical lab-scale synthesis using a copper(II) salt with a reducing agent to generate the active copper(I) catalyst in situ.

Materials:

-

This compound

-

Organic Azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired organic azide (1 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

-

To the stirred reaction mixture under an inert atmosphere, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Protocol 2: Bioconjugation to an Azide-Modified Biomolecule

This protocol provides a general guideline for the bioconjugation of this compound to an azide-functionalized biomolecule in an aqueous buffer.

Materials:

-

This compound

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Prepare a stock solution of the azide-modified biomolecule in the appropriate aqueous buffer.

-

Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., water or DMSO for the small molecules).

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution and a slight excess of the this compound solution.

-

Add the THPTA ligand solution to the mixture (typically at a concentration to achieve a 5:1 ligand to copper ratio).

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be performed at 4°C for sensitive biomolecules, which may require a longer reaction time.

-

The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Reactant Ratio | 1:1 to 1:1.2 (Alkyne:Azide) | A slight excess of one reactant can be used to drive the reaction to completion. |

| Copper Catalyst | 1-5 mol% | Higher catalyst loading may be required for sterically hindered substrates. |

| Reducing Agent | 10-30 mol% (e.g., Sodium Ascorbate) | A fresh solution should always be used. |

| Ligand | 5-10 mol% (e.g., THPTA for bioconjugation) | Ligands can accelerate the reaction and protect biomolecules from copper-induced damage. |

| Solvent | t-BuOH/H₂O, DMF, DMSO, aq. Buffers | Solvent choice depends on the solubility of the reactants. |

| Temperature | Room Temperature | Reactions are typically run at ambient temperature. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |

| Yield | Generally High (>80%) | Yields are highly dependent on the specific substrates and reaction conditions. |

Visualizations

Caption: General mechanism of the CuAAC reaction.

3-Ethynylpiperidin-3-ol: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethynylpiperidin-3-ol is a valuable bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive terminal alkyne and a hydroxyl group on a piperidine scaffold allows for diverse chemical transformations, making it an attractive starting material in medicinal chemistry and drug discovery. The piperidine moiety is a common feature in many biologically active compounds, and the ability to introduce further heterocyclic systems through the ethynyl group opens up avenues for the creation of novel molecular architectures with potential therapeutic applications. This document provides an overview of the application of this compound in the synthesis of pyrazoles and isoxazoles, two important classes of heterocyclic compounds, and details experimental protocols for these transformations.

Synthesis of Pyrazole Derivatives

The reaction of terminal alkynes with hydrazine derivatives is a well-established method for the synthesis of pyrazoles. In the context of this compound, the ethynyl group can readily participate in cyclocondensation reactions to yield piperidinyl-substituted pyrazoles. These compounds are of significant interest due to the prevalence of both piperidine and pyrazole motifs in pharmacologically active molecules.

Logical Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of piperidinyl-pyrazoles.

Experimental Protocol: Synthesis of 4-(3-Hydroxy-piperidin-3-yl)-1H-pyrazole

This protocol is a representative example for the synthesis of a pyrazole derivative from a propargyl alcohol, adapted for this compound.

Materials:

-

N-Boc-3-ethynylpiperidin-3-ol

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-3-ethynylpiperidin-3-ol (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the N-Boc protected piperidinyl-pyrazole.

-

For the deprotection of the Boc group, dissolve the purified product in a solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to obtain the hydrochloride salt of the desired product.

Quantitative Data (Representative):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| 4-(1-Boc-3-hydroxy-piperidin-3-yl)-1H-pyrazole | N-Boc-3-ethynylpiperidin-3-ol | Hydrazine hydrate, Acetic acid | Ethanol | 75-85 |

| 4-(3-Hydroxy-piperidin-3-yl)-1H-pyrazole HCl | 4-(1-Boc-3-hydroxy-piperidin-3-yl)-1H-pyrazole | HCl in Dioxane | Dioxane | >95 |

Synthesis of Isoxazole Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and efficient method for the synthesis of isoxazoles. The ethynyl group of this compound can serve as the dipolarophile in this reaction, leading to the formation of piperidinyl-substituted isoxazoles.

Signaling Pathway for Isoxazole Synthesis

Caption: Pathway for the synthesis of piperidinyl-isoxazoles.

Experimental Protocol: Synthesis of 5-(3-Hydroxy-piperidin-3-yl)-3-phenyl-isoxazole

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, adapted for this compound.

Materials:

-

N-Boc-3-ethynylpiperidin-3-ol

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzaldoxime (1.1 eq) in DCM, add NCS (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to generate the hydroximoyl chloride.

-

To this mixture, add a solution of N-Boc-3-ethynylpiperidin-3-ol (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-Boc protected piperidinyl-isoxazole.

-

Deprotect the Boc group as described in the pyrazole synthesis protocol.

Quantitative Data (Representative):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| 5-(1-Boc-3-hydroxy-piperidin-3-yl)-3-phenyl-isoxazole | N-Boc-3-ethynylpiperidin-3-ol | Benzaldoxime, NCS, TEA | DCM | 70-80 |

| 5-(3-Hydroxy-piperidin-3-yl)-3-phenyl-isoxazole HCl | 5-(1-Boc-3-hydroxy-piperidin-3-yl)-3-phenyl-isoxazole | HCl in Dioxane | Dioxane | >95 |

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound can be utilized in this reaction to couple the piperidine moiety to various aromatic or heteroaromatic systems, providing access to a wide range of complex molecules with potential biological activities.

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of N-Boc-3-ethynylpiperidin-3-ol with Iodobenzene

Materials:

-

N-Boc-3-ethynylpiperidin-3-ol

-

Iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh3)4 (0.02 eq) and CuI (0.04 eq).

-

Add a solution of N-Boc-3-ethynylpiperidin-3-ol (1.0 eq) and iodobenzene (1.1 eq) in anhydrous toluene.

-

Add anhydrous triethylamine to the mixture.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

| Product | Starting Material | Coupling Partner | Catalysts | Base | Solvent | Yield (%) |

| N-Boc-3-hydroxy-3-(phenylethynyl)piperidine | N-Boc-3-ethynylpiperidin-3-ol | Iodobenzene | Pd(PPh3)4, CuI | TEA | Toluene | 80-90 |

This compound is a highly versatile and valuable building block for the synthesis of diverse heterocyclic compounds. The protocols outlined above for the synthesis of pyrazoles and isoxazoles, as well as for Sonogashira coupling, demonstrate the utility of this compound in generating novel molecular scaffolds for drug discovery and development. The ability to readily access these complex structures from a common intermediate highlights the efficiency and potential of this synthetic strategy. Further exploration of the reactivity of this compound is expected to yield an even broader range of heterocyclic systems with interesting biological properties.

Application of 3-Ethynylpiperidin-3-ol in the Synthesis of Potent RIPK1 Inhibitors for Inflammatory Diseases

Introduction: 3-Ethynylpiperidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its rigid ethynyl group and the hydroxyl functionality on the piperidine ring provide a unique three-dimensional scaffold for designing molecules with high affinity and selectivity for their biological targets. A significant application of this compound is in the synthesis of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are emerging as a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.

Application in the Synthesis of Benzazepinone-Based RIPK1 Inhibitors

Recent patent literature has disclosed the use of this compound in the synthesis of novel benzazepinone derivatives that act as highly potent inhibitors of RIPK1. These compounds have shown exceptional activity in cellular assays, indicating their potential for the treatment of conditions such as cancer and inflammatory disorders.

Table 1: Biological Activity of Benzazepinone Derivative Incorporating this compound Moiety [1]

| Compound ID | Target | Assay | EC50 (nM) |

| VI-1 | RIPK1 | TNF-α-induced necroptosis in U-937 cells | ≤ 10 |

| VI-1 | RIPK1 | TNF-α-induced necroptosis in HT-29 cells | ≤ 10 |

Experimental Protocols

The following protocols are based on generalized procedures for the synthesis of related RIPK1 inhibitors and illustrate the potential application of this compound.

Protocol 1: Synthesis of N-Protected this compound

This initial step is crucial for subsequent coupling reactions. A common method involves the protection of the piperidine nitrogen, for example, with a Boc (tert-butyloxycarbonyl) group.

Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Magnetic stirrer and standard glassware

Procedure:

-

Suspend this compound hydrochloride in DCM.

-

Add triethylamine to the suspension to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-ethynylpiperidin-3-ol.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of N-Boc-3-ethynylpiperidin-3-ol with a Heterocyclic Core

The protected this compound can then be coupled to a suitable heterocyclic core, such as a benzazepinone scaffold, via Sonogashira coupling or other cross-coupling reactions.

Materials:

-

N-Boc-3-ethynylpiperidin-3-ol

-

Halogenated benzazepinone derivative (e.g., bromo- or iodo-substituted)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the halogenated benzazepinone derivative and N-Boc-3-ethynylpiperidin-3-ol in the chosen solvent, add the palladium catalyst and CuI.

-

Degas the mixture and place it under an inert atmosphere.

-

Add the base and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting coupled product by column chromatography.

Protocol 3: Deprotection and Final Product Formation

The final step typically involves the removal of the protecting group from the piperidine nitrogen.

Materials:

-

N-Boc protected final compound

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

The final product can be isolated as the corresponding salt or neutralized with a base to obtain the free base, which can be further purified if necessary.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound based RIPK1 inhibitors.

Caption: RIPK1 signaling pathway and the point of intervention by this compound based inhibitors.

Caption: General experimental workflow for the synthesis and evaluation of RIPK1 inhibitors.

References

Experimental protocols for reactions involving 3-Ethynylpiperidin-3-ol

Application Notes and Protocols for 3-Ethynylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving this compound, a versatile building block in medicinal chemistry and drug development. The terminal alkyne and the tertiary alcohol on the piperidine ring offer multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse compound libraries.

Application Note 1: Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products, often proceeding under mild conditions.[1]

General Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent (e.g., THF) to dissolve the reactants.

-

Add the amine base (e.g., Et₃N, 2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

| Parameter | Value |

| Reactant Ratio | This compound : Aryl Halide (1 : 1.1) |

| Catalyst Loading (Pd) | 5 mol % |

| Co-catalyst Loading (Cu) | 10 mol % |

| Base | Triethylamine (2.0 eq) |

| Typical Yield | 70-95% (Varies with substrate) |

Application Note 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable 1,2,3-triazole linkage.[2][3] This reaction is widely used in bioconjugation, drug discovery, and materials science.[3]

General Reaction Scheme:

Caption: CuAAC "Click" reaction of this compound.

Experimental Protocol:

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., 1:1 mixture of tert-butanol and water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the t-butanol/water solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the product by column chromatography or recrystallization.

| Parameter | Value |

| Reactant Ratio | This compound : Organic Azide (1 : 1) |

| Copper Source | CuSO₄·5H₂O (10 mol %) |

| Reducing Agent | Sodium Ascorbate (30 mol %) |

| Solvent | t-BuOH / H₂O (1:1) |

| Typical Yield | >90% |

Application Note 3: N-Protection and Oxidation

For further functionalization, the piperidine nitrogen may need to be protected, for instance with a Boc group. The tertiary alcohol can then be oxidized to a ketone, providing another point for chemical modification.

Workflow Diagram:

Caption: N-Protection and oxidation workflow.

Experimental Protocol 1: N-Boc Protection

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Solvent (e.g., dichloromethane (DCM) or a mixture of dioxane and water)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the base (1.5 eq).

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and evaporate the solvent to yield the N-Boc protected product, which can often be used without further purification.

| Parameter | Value |

| Reactant Ratio | This compound : (Boc)₂O (1 : 1.1) |

| Base | Triethylamine (1.5 eq) |

| Solvent | Dichloromethane |

| Typical Yield | >95% |

Experimental Protocol 2: Oxidation to Ketone

Materials:

-

N-Boc-3-ethynylpiperidin-3-ol

-

Oxidizing agent (e.g., Dess-Martin periodinane (DMP) or Swern oxidation reagents)

-

Anhydrous solvent (e.g., dichloromethane for DMP)

Procedure (using Dess-Martin Periodinane):

-

Dissolve N-Boc-3-ethynylpiperidin-3-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the organic layer is clear.

-

Separate the layers and extract the aqueous layer with DCM.

-